molecular formula C21H14N4O4S B3498398 5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide

5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide

Cat. No.: B3498398
M. Wt: 418.4 g/mol
InChI Key: NXPHRBIBRATVKP-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4S/c26-20(18-11-10-17(29-18)14-7-1-2-9-16(14)25(27)28)24-21(30)23-15-8-3-5-13-6-4-12-22-19(13)15/h1-12H,(H2,23,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPHRBIBRATVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC(=S)NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenyl group: This step might involve nitration reactions followed by coupling with the furan ring.

    Attachment of the quinoline moiety: This could be done through a series of substitution reactions, often involving halogenated quinoline derivatives and thiourea.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The quinoline moiety can participate in nucleophilic substitution reactions, especially if halogenated derivatives are used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological activity: Compounds with similar structures have shown antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

    Drug development: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The nitrophenyl and quinoline groups could play a role in binding to the target site, while the furan ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)furan-2-carboxamide: Unique due to the combination of furan, nitrophenyl, and quinoline moieties.

    5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-(2-nitrophenyl)-N-(quinolin-8-ylcarbamothioyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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